molecular formula C11H12ClNO3 B8390587 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B8390587
M. Wt: 241.67 g/mol
InChI Key: ALEHRPIPWUVBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a dimethyl group attached to a benzofuran ring. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving the benzofuran moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves several steps:

    Starting Material: The process begins with 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoic acid methyl ester.

    Cyclization: This compound is cyclized using triphenylphosphine and diethyl azodicarboxylate in an organic solvent to form 4-acetamido-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester.

    Chlorination: The intermediate is then chlorinated using N-chlorosuccinimide to produce 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester.

    Hydrolysis: Finally, the product is hydrolyzed and purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amino group.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-amino-5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C11H12ClNO3/c1-11(2)4-6-8(13)7(12)3-5(10(14)15)9(6)16-11/h3H,4,13H2,1-2H3,(H,14,15)

InChI Key

ALEHRPIPWUVBHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)O)C

Origin of Product

United States

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